Triptolide

Beschreibung

This compound has been used in trials studying the treatment of HIV, Crohn's Disease, Intestinal Diseases, Gastrointestinal Diseases, and Digestive System Diseases, among others.

This compound has been reported in Aspergillus niger, Celastraceae, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

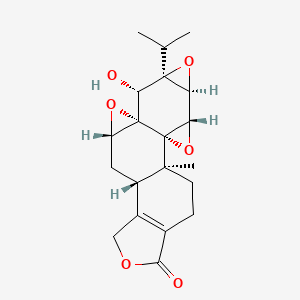

also has antiangiogenic, anti-inflammatory, and neuroprotective activities; a phytogenic antineoplastic agent; a tri-epoxide phenanthrene from Chinese herb, Tripterygium wilfordii; structure

Eigenschaften

IUPAC Name |

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBIRQPKNDILPW-CIVMWXNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041144 | |

| Record name | Triptolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38748-32-2 | |

| Record name | Triptolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38748-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038748322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | triptolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triptolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-8b-methyl-6a-(propan-2-yl)-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPTOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ALD1S53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triptolide's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triptolide, a diterpenoid triepoxide extracted from the traditional Chinese medicinal plant Tripterygium wilfordii, has demonstrated potent anti-neoplastic properties across a wide spectrum of cancers. Its multifaceted mechanism of action, which distinguishes it from many conventional chemotherapeutic agents, centers on its ability to act as a global transcription inhibitor. The primary molecular target is the XPB subunit of the general transcription factor TFIIH, leading to a cascade of downstream effects including the induction of apoptosis, modulation of critical signaling pathways, and inhibition of DNA repair. This technical guide provides an in-depth exploration of this compound's core mechanisms in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Core Mechanism: Covalent Inhibition of TFIIH and Global Transcription

The principal mechanism underlying this compound's potent anticancer activity is its direct interaction with the general transcription factor TFIIH, a crucial component of the RNA Polymerase II (RNAPII) pre-initiation complex.

This compound forms a covalent bond with the Xeroderma Pigmentosum group B (XPB) protein, a critical subunit of TFIIH that possesses DNA-dependent ATPase activity.[1][2][3] This covalent binding irreversibly inhibits the ATPase function of XPB, which is essential for unwinding DNA at the promoter region, thereby preventing the initiation of transcription by RNAPII.[1][4] The consequence is a global shutdown of transcription, which disproportionately affects cancer cells due to their high transcriptional demand and reliance on short-lived mRNAs that encode key oncogenes and survival proteins.[1] This inhibition of RNAPII-mediated transcription can be observed at nanomolar concentrations.[5] Furthermore, this compound induces the proteasome-dependent degradation of RPB1, the largest subunit of RNAPII, further cementing the transcriptional blockade.[6]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways to ensure programmed cell death in malignant cells.

Intrinsic (Mitochondrial) Pathway

This compound disrupts mitochondrial homeostasis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It downregulates anti-apoptotic members like Bcl-2 while upregulating pro-apoptotic members such as Bax.[7][8][9] This shift leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, beginning with caspase-9 and culminating in the executioner caspase-3.[7][8]

Extrinsic (Death Receptor) Pathway

The compound also sensitizes cancer cells to death receptor-mediated apoptosis. This compound treatment has been shown to increase the expression of death receptors like Fas on the cell surface.[7] This upregulation facilitates the activation of caspase-8 upon ligand binding, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[7]

Quantitative Data: Apoptosis Induction

The pro-apoptotic efficacy of this compound is dose- and time-dependent across various cancer cell lines.

| Cell Line | Concentration (nM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |

| MDA-MB-231 (Breast) | 25 | 72 | 57.47 (Early + Late) | [10] |

| MDA-MB-231 (Breast) | 50 | 48 | ~80 | [11] |

| BT-474 (Breast) | 50 | 48 | ~80 | [11] |

| MCF7 (Breast) | 50 | 48 | ~80 | [11] |

| MV-4-11 (AML) | 20 | 48 | 54.70 | [5] |

| MV-4-11 (AML) | 50 | 48 | 98.07 | [5] |

| THP-1 (AML) | 20 | 48 | 43.02 | [5] |

| THP-1 (AML) | 50 | 48 | 79.38 | [5] |

| SW1990 (Pancreatic) | 40 ng/mL (~111 nM) | 24 | Significantly Increased | [12] |

| HT-3 (Cervical) | 10-50 | 48 | Dose-dependent Increase | [13] |

| U14 (Cervical) | 10-50 | 48 | Dose-dependent Increase | [13] |

Modulation of Key Signaling Pathways

Beyond its direct effect on transcription, this compound modulates several signaling pathways that are crucial for cancer cell survival, proliferation, and stress response.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in many cancers, promoting cell survival and inflammation. This compound is a potent inhibitor of this pathway.[14][15] It prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB dimers (p65/p50) in the cytoplasm.[14][16] By blocking IκBα degradation, this compound prevents the nuclear translocation and transcriptional activity of NF-κB, thereby downregulating its anti-apoptotic and pro-proliferative target genes.[16][17]

Inhibition of the Heat Shock Response

Cancer cells often overexpress heat shock proteins (HSPs), such as HSP70, to survive cellular stress and evade apoptosis. This compound is an effective inhibitor of the heat shock response.[18] It acts on the Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs. While this compound does not prevent HSF1 trimerization, nuclear translocation, or its binding to DNA, it specifically abrogates the transactivation function of HSF1.[18][19][20] This prevents the induction of HSPs, rendering cancer cells vulnerable to stress-induced cell death.[18][19]

Antiproliferative Activity

This compound exhibits potent, broad-spectrum antiproliferative activity against cancer cells, with IC50 values frequently in the low nanomolar range. This effect is a direct consequence of its ability to inhibit the transcription of key cell cycle regulators.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound varies among different cancer cell lines, but consistently demonstrates high potency.

| Cell Line | Cancer Type | IC50 (nM) at 48h | Reference |

| Hematological | |||

| MV-4-11 | Acute Myeloid Leukemia | < 15 | [5] |

| KG-1 | Acute Myeloid Leukemia | < 15 | [5] |

| THP-1 | Acute Myeloid Leukemia | < 15 | [5] |

| HL-60 | Acute Myeloid Leukemia | < 15 | [5] |

| Solid Tumors | |||

| HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 | [21] |

| QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 | [21] |

| FRH0201 | Cholangiocarcinoma | 18.5 ± 0.7 | [21] |

| A549/TaxR | Lung (Taxol-resistant) | ~40 | [22] |

| MDA-MB-231 | Breast (TNBC) | > 30 | [5] |

| MCF-7 | Breast | > 30 | [5] |

| HCT116 | Colorectal | > 30 | [5] |

| HepG2 | Liver | > 30 | [5] |

Note: The NCI-60 cell line screen found an average IC50 of 12 nM. Specific values can vary based on assay conditions.

Appendix: Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, 72 hours).[23]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of ~0.5 mg/mL.[24][25]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[26]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[24][27]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[23] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[24]

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from medium-only wells.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[28]

-

Cell Treatment: Culture and treat cells with this compound as described for the experimental endpoint.

-

Cell Harvesting:

-

Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[28]

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[29]

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[28]

-

Add 5 µL of Annexin V-FITC and 2-5 µL of Propidium Iodide (PI) staining solution.[28][29]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[28]

-

-

Analysis:

Protein Expression Analysis (Western Blot)

This protocol detects specific proteins to confirm the molecular effects of this compound.

-

Cell Lysis: After treatment with this compound, wash cells twice with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-p-p65) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with washing buffer (e.g., TBST) for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

References

- 1. XPB, a Subunit of TFIIH, Is a Target of the Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 3. [PDF] XPB, a subunit of TFIIH, is a target of the natural product this compound. | Semantic Scholar [semanticscholar.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA Pol II inhibition activates cell death independently from the loss of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound Induces Leydig Cell Apoptosis by Disrupting Mitochondrial Dynamics in Rats [frontiersin.org]

- 9. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 10. mdpi.com [mdpi.com]

- 11. This compound induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis of human pancreatic cancer cells induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound activates the Nrf2 signaling pathway and inhibits the NF-κB signaling pathway to improve Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound, an inhibitor of the human heat shock response that enhances stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. This compound inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. broadpharm.com [broadpharm.com]

- 28. benchchem.com [benchchem.com]

- 29. Annexin V Staining Protocol [bdbiosciences.com]

Triptolide: A Technical Guide to its Discovery, Natural Source, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triptolide, a potent diterpenoid triepoxide, has garnered significant attention in the scientific community for its broad spectrum of biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties. This technical guide provides an in-depth overview of the discovery of this compound, its natural origin, and the methodologies for its extraction and characterization. Furthermore, it elucidates the core signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Natural Source

This compound was first isolated and characterized in 1972 by S. Morris Kupchan and his colleagues.[1] The discovery was the result of a screening program for antileukemic agents from plant sources.

The sole natural source of this compound is the perennial vine Tripterygium wilfordii Hook F , commonly known as "Lei Gong Teng" or "Thunder God Vine".[1][2] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and other inflammatory conditions. The active compounds, including this compound, are primarily found in the root of the plant.

Quantitative Data on this compound Extraction

The yield of this compound from its natural source can vary depending on the extraction and purification methods employed. The following table summarizes reported quantitative data.

| Parameter | Value | Source |

| Extraction Rate | 0.0062 wt% | Patent CN105273037B[3] |

| Purity (Post-purification) | Up to 99.9% | Patent CN105273037B[3] |

| This compound Content in Ethyl Acetate (B1210297) Extract | 807.32 ± 51.94 µg/g | Brinker and Raskin, 2005[4][5] |

| Tripdiolide (B192610) Content in Ethyl Acetate Extract | 366.13 ± 17.21 µg/g | Brinker and Raskin, 2005[4][5] |

Experimental Protocols

Extraction of this compound from Tripterygium wilfordii

A common method for the extraction of this compound from the dried and powdered roots of Tripterygium wilfordii involves solvent extraction.

Protocol: Solvent Extraction

-

Maceration: The powdered root material is macerated with a suitable organic solvent. Ethanol and ethyl acetate are commonly used due to their effectiveness in dissolving this compound.[6]

-

Extraction: The mixture is typically subjected to reflux or sonication to enhance extraction efficiency. The process is repeated multiple times to ensure maximum recovery.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

An alternative and more advanced method is Supercritical Fluid Extraction (SFE), which utilizes supercritical carbon dioxide. This method is known for its efficiency and the absence of residual organic solvents.[6]

Isolation and Purification

The crude extract contains a complex mixture of compounds, necessitating further purification to isolate this compound.

Protocol: Column Chromatography

-

Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase for column chromatography.[6]

-

Elution: The crude extract is loaded onto the silica gel column and eluted with a solvent system of increasing polarity. A common gradient involves hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol.[4][6]

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization or by using high-performance liquid chromatography (HPLC).

Characterization and Purity Analysis

The identity and purity of the isolated this compound are confirmed using various analytical techniques.

Protocol: Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reversed-phase HPLC with a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly employed, with UV detection at approximately 219 nm.[4][5][7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to elucidate its fragmentation pattern, confirming its chemical structure.[8][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound, providing detailed information about the arrangement of atoms within the molecule.

Core Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

General Experimental Workflow

References

- 1. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 2. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105273037B - The method of separation and Extraction this compound from tripterygium wilfordii plant - Google Patents [patents.google.com]

- 4. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of tripdiolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction Process, Separation and Identification of this compound from Tripterygium Wilfordii Hook. f. Extract [plantextractwholesale.com]

- 7. Determination of this compound in root extracts of Tripterygium wilfordii by solid-phase extraction and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of in vivo and in vitro metabolites of this compound by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolite identification of this compound by data-dependent accurate mass spectrometric analysis in combination with online hydrogen/deuterium exchange and multiple data-mining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptolide molecular targets in autoimmune diseases

An In-depth Technical Guide on the Molecular Targets of Triptolide in Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a diterpenoid triepoxide extracted from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has garnered significant scientific interest for its potent anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1][2] These characteristics make it a promising therapeutic candidate for a range of autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), psoriasis, inflammatory bowel disease (IBD), and multiple sclerosis (MS).[3][4] This technical guide provides a comprehensive overview of the molecular targets of this compound in the context of autoimmune disorders, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development efforts.

The therapeutic efficacy of this compound stems from its ability to modulate multiple, critical signaling cascades that are often dysregulated in autoimmune pathologies.[5] Its primary mechanism involves the inhibition of transcription, leading to the downregulation of key inflammatory mediators.[6][7] This guide will delve into the specific molecular interactions and their downstream consequences, offering a detailed resource for understanding this compound's complex mechanism of action.

Core Molecular Targets and Signaling Pathways

This compound exerts its effects by targeting several key signaling pathways integral to the inflammatory and immune responses.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound is a potent inhibitor of this pathway.[2][8] It has been shown to suppress both the activation and the transactivation of NF-κB.[1][9] This inhibition leads to a significant reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[8][10] In some models, this compound has been observed to prevent the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, and to reduce the nuclear translocation of the p65 subunit.[1][9]

Modulation of JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, playing a key role in immune cell differentiation and activation.[11][12] this compound has been shown to inhibit the JAK/STAT pathway, particularly STAT3 phosphorylation, which is often induced by cytokines like IL-6.[3][13][14] This inhibition can suppress the differentiation of pro-inflammatory T helper 17 (Th17) cells, a key cell type in the pathogenesis of many autoimmune diseases.[3] By blocking this pathway, this compound reduces the production of various chemokines, thereby inhibiting the infiltration of immune cells into inflammatory sites.[3]

Inhibition of General Transcription via XPB

A primary and overarching mechanism of this compound is its covalent binding to the XPB (Xeroderma Pigmentosum group B) protein, a subunit of the general transcription factor TFIIH.[6][7] This interaction inhibits the DNA-dependent ATPase activity of XPB, which is essential for RNA Polymerase II (RNAPII)-mediated transcription initiation.[7][10] By causing a global repression of transcription, this compound downregulates the expression of a wide array of genes, including short-lived mRNAs that code for inflammatory proteins and anti-apoptotic factors.[6][7] This broad-spectrum activity explains its potent effects across various cell types and pathways.

Other Key Molecular Targets

-

MAPK Pathways: this compound has been shown to downregulate the p38 MAPK and JNK signaling pathways, which are involved in neuroinflammation and the migration and invasion of fibroblast-like synoviocytes in rheumatoid arthritis.[3][8]

-

RANKL/RANK/OPG Pathway: In the context of RA, this compound can prevent bone destruction by regulating the RANKL/RANK/OPG signaling pathway, which is critical for osteoclast formation and activity.[1][15][16]

-

PI3K/AKT Pathway: this compound can activate the PI3K/AKT pathway in fibroblast-like synoviocytes, which suppresses cell mobility and maintains redox balance by inhibiting autophagy.[3]

-

NRF2 Pathway: this compound has been identified as an inhibitor of NRF2 (Nuclear factor erythroid 2-related factor 2), a key regulator of antioxidant responses.[17][18] While NRF2 is generally protective, its inhibition by this compound can contribute to anti-inflammatory effects in certain contexts, but also to its toxicity.[2][19][20]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of this compound on various molecular targets and cellular processes as reported in the literature.

Table 1: In Vitro Efficacy of this compound

| Cell Type/System | Target/Process Inhibited | Effective Concentration | Reference |

| Human Monocytic Leukemia (THP-1) | IL-12 Production | 0.625 - 2.5 µg/L | [1] |

| Human Fibroblast-Like Synoviocytes | Pro-MMP1 and Pro-MMP3 Production | 28 - 140 nM | [1][21] |

| Human Chondrocytes | MMP-3 and MMP-13 Expression | 100 - 250 nM | [1] |

| Osteoclast-like Cells | Osteoclastogenesis | 1.25 nM | [1] |

| Multiple Myeloma (RPMI8226, U266) | Cell Proliferation | 10 - 80 ng/mL | [22] |

| Macrophages | Pro-inflammatory Cytokine Production | 10 - 50 nM | [23] |

| Colon Carcinoma Cells | STAT3 Phosphorylation | 30 - 100 nM | [14] |

| A549 & H1299 Lung Cancer Cells | ARE-luciferase activity (NRF2) | IC50 < 40 nM | [17][18] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | Dosage | Key Finding | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Multiple Sclerosis | 100 µg/kg/day | Reduced cellular infiltration and tissue damage | [1] |

| Collagen-Induced Arthritis (CIA) Rats | Rheumatoid Arthritis | 8 - 32 µg/kg/day | Prevented bone destruction | [1] |

| IL-10 Deficient Mice | Inflammatory Bowel Disease | 0.0035 mg/ml (in drinking water) | Inhibited IL-6/STAT3 pathways | [21] |

| Lupus-prone MRL/lpr Mice | Systemic Lupus Erythematosus | Not specified | Alleviated skin and renal damage; downregulated TLR4/9 and NF-κB | [3][24] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the molecular targets of this compound.

Western Blotting for Protein Phosphorylation (e.g., NF-κB, STAT3)

Objective: To determine the effect of this compound on the phosphorylation state of key signaling proteins.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., macrophages, synoviocytes) in 6-well plates and allow them to adhere. Treat cells with various concentrations of this compound for a specified pre-incubation time (e.g., 1 hour).

-

Stimulation: Induce pathway activation with an appropriate stimulus (e.g., 100 ng/mL LPS for NF-κB, 10 ng/mL IL-6 for STAT3) for a short duration (e.g., 15-60 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-phospho-p65, anti-phospho-STAT3) and the total protein as a loading control, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.[9][25]

NF-κB Reporter Luciferase Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Protocol:

-

Cell Seeding: Seed cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct into a 96-well white plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.

-

Pathway Stimulation: Add a stimulating agent such as TNF-α (e.g., 10 ng/mL) to all wells except for the unstimulated controls.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

-

Luminescence Reading: Add a luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the luminescence signal of this compound-treated wells to the TNF-α stimulated, vehicle-treated controls to determine the percent inhibition.[26]

Experimental Workflow Visualization

References

- 1. Frontiers | Application and Mechanisms of this compound in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic potential of this compound in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

- 5. Therapeutic potential of this compound in autoimmune diseases and strategies to reduce its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. XPB, a Subunit of TFIIH, Is a Target of the Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Mechanistic Overview of this compound and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]

- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 13. This compound alleviates the development of inflammation in ankylosing spondylitis via the NONHSAT227927.1/JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound downregulates Rac1 and the JAK/STAT3 pathway and inhibits colitis-related colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | this compound Downregulates the Expression of NRF2 Target Genes by Increasing Cytoplasmic Localization of NRF2 in A549 Cells [frontiersin.org]

- 19. This compound Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Yin and Yang of the Natural Product this compound and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Immunosuppressive, anti-inflammatory and anti-cancer properties of this compound: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Therapeutic Effects of this compound on Lupus-prone MRL/lpr Mice [wisdomlib.org]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

Triptolide Structure-Activity Relationship: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Triptolide, a diterpenoid triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and anticancer activities.[1][2][3] However, its clinical application has been hampered by its narrow therapeutic window and significant toxicity.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for the rational design of safer and more efficacious analogs. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways modulated by this complex natural product.

Core Structure-Activity Relationships

The biological activity of this compound is intrinsically linked to its unique and complex chemical structure. Extensive research has identified several key pharmacophores that are critical for its potent effects. Modifications at these sites have been shown to significantly impact its efficacy and toxicity profile. The core structural features essential for this compound's activity include the C-14 hydroxyl group, the three epoxide rings, and the α,β-unsaturated γ-lactone ring (D-ring).[3][4]

The C-14 Hydroxyl Group

The hydroxyl group at the C-14 position is a crucial determinant of this compound's biological activity. Esterification or etherification of this group generally leads to a significant decrease in its anti-inflammatory and cytotoxic activities. However, strategic modification at this position has been a key strategy to develop prodrugs with improved water solubility and potentially reduced toxicity.[4] For instance, the water-soluble prodrug Minnelide, where the C-14 hydroxyl is esterified with a cleavable linker, has shown promise in clinical trials for pancreatic cancer.[5]

The Triepoxide System

This compound possesses three epoxide rings (C7-C8, C9-C11, and C12-C13) that are critical for its covalent interaction with cellular targets. The 12,13-epoxide is considered particularly important for its biological activity.[6] Opening of this epoxide ring leads to a significant loss of potency. The other two epoxides also contribute to the overall activity and toxicity profile. Selective modification of these epoxide rings is a challenging but promising avenue for developing analogs with an improved therapeutic index.

The D-Ring Lactone

The α,β-unsaturated γ-lactone ring, also known as the D-ring, is another essential feature for the biological activity of this compound.[7][8] This electrophilic center is believed to participate in Michael addition reactions with nucleophilic residues in target proteins. Modifications to the D-ring, such as saturation of the double bond or replacement of the lactone with other functional groups, generally result in a dramatic reduction or complete loss of cytotoxic and anti-inflammatory effects.[7][8]

Modifications at the C-5 and C-6 Positions

The C-5 and C-6 positions on the B-ring of the this compound core have been identified as sites where modifications can be made to dissociate the therapeutic effects from toxicity. For example, the introduction of a hydroxyl group at the C-5 position in (5R)-5-hydroxythis compound (LLDT-8) has been shown to significantly reduce toxicity while retaining potent immunosuppressive and anti-inflammatory activities.[5][6]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of this compound and its key derivatives. The data has been compiled from various studies to provide a comparative overview.

Table 1: Cytotoxic Activity of this compound and its Derivatives against Various Cancer Cell Lines

| Compound | Modification | Cell Line | IC50 (nM) | Reference |

| This compound | - | Multiple (average) | 12 | [9] |

| HuCCT1 (Cholangiocarcinoma) | 12.6 ± 0.6 | [10] | ||

| QBC939 (Cholangiocarcinoma) | 20.5 ± 4.2 | [10] | ||

| FRH0201 (Cholangiocarcinoma) | 18.5 ± 0.7 | [10] | ||

| MCF-7 (Breast Cancer) | 0.04 - 0.20 | [11] | ||

| A549 (Lung Cancer) | 1.7 | [8] | ||

| LLDT-8 | 5β-hydroxy | Multiple | 122-fold less cytotoxic than this compound | [5] |

| P-388, HL-60, A-549, MKN-28, MCF-7 | 0.04 - 0.20 | [11] | ||

| MRx102 | C-14 amine ester | Leukemia cells | 20 to 60-fold less toxic than this compound | [12] |

Table 2: Anti-inflammatory Activity of this compound

| Activity | Assay | IC50 (nM) | Reference |

| Inhibition of IL-8 expression | Substance P-induced in A549 cells | 23 | [12] |

| Inhibition of NF-κB expression | Substance P-induced in A549 cells | 14 | [12] |

| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated macrophages | 10 - 50 | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the structure-activity relationship of this compound and its derivatives.

In Vitro Cytotoxicity Assays

MTT Assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or its analogs for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anti-inflammatory Assays

NF-κB Luciferase Reporter Assay:

-

Cell Transfection: Cells (e.g., HEK293T or THP-1) are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.[13][14][15]

-

Compound Treatment: After 24 hours, cells are pre-treated with this compound or its analogs for 1-2 hours.

-

Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

-

Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase assay system. The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

Western Blot Analysis for Phosphorylated NF-κB p65:

-

Cell Treatment and Lysis: Cells are treated as described for the luciferase assay. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[4][16]

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated p65 (Ser536). A primary antibody against total p65 or a housekeeping protein (e.g., β-actin) is used as a loading control.[17]

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA):

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with this compound and an NF-κB activator.[18][19][20]

-

Probe Labeling: An oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP or a non-radioactive label.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the reaction.[19]

-

Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and subjected to autoradiography or imaged using a system appropriate for the non-radioactive label.

In Vivo Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rodents:

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week before the experiment.[21][22][23]

-

Compound Administration: this compound, its analogs, or a vehicle control are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Collagen-Induced Arthritis (CIA) in Mice:

-

Immunization: DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.[6][11][24]

-

Compound Treatment: Treatment with this compound, its analogs, or a control (e.g., methotrexate) is initiated at the onset of arthritis and continued daily for a specified period (e.g., 21 days).[6]

-

Clinical Assessment: The severity of arthritis is assessed by scoring the degree of paw swelling and erythema. Body weight is also monitored.

-

Histopathological Analysis: At the end of the study, the joints are collected for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured by ELISA.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating multiple signaling pathways. The inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to its anti-inflammatory and anticancer properties.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. This compound is a potent inhibitor of this pathway. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][25][26] This leads to the inhibition of NF-κB translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. This compound has been shown to modulate the activity of the three main MAPK cascades: ERK, JNK, and p38.[2][3][27] The specific effects of this compound on these pathways can be cell-type and context-dependent, leading to either pro-apoptotic or anti-inflammatory outcomes.

Caption: this compound modulates the MAPK signaling pathway.

Conclusion

The structure-activity relationship of this compound is complex, with multiple functional groups contributing to its potent biological activities and inherent toxicity. This guide has summarized the key SAR principles, provided a compilation of quantitative activity data, outlined essential experimental protocols for SAR studies, and visualized the primary signaling pathways affected by this compound. A thorough understanding of these aspects is crucial for the successful design and development of novel this compound analogs with improved therapeutic profiles for the treatment of a wide range of diseases, including cancer and autoimmune disorders. Future research should continue to focus on the targeted modification of the this compound scaffold to uncouple its therapeutic efficacy from its toxic side effects, ultimately paving the way for the clinical translation of this promising natural product.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Application and Mechanisms of this compound in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis of PMA-treated THP-1 cells through activation of caspases, inhibition of NF-κB and activation of MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. Pharmacological activity and clinical progress of this compound and its derivatives LLDT-8, PG490-88Na, and Minnelide: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Prevents Bone Destruction in the Collagen-Induced Arthritis Model of Rheumatoid Arthritis by Targeting RANKL/RANK/OPG Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Mechanistic Overview of this compound and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 8. Frontiers | The Effect of this compound Combined With Crocin on Arthritis in Mice: From Side Effect Attenuation to Therapy [frontiersin.org]

- 9. This compound Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orthogonal design-based investigation of dose, time point, and treatment course on the toxicity-efficacy transition of this compound in collagen-induced arthritis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound alleviates collagen-induced arthritis in mice by modulating Treg/Th17 imbalance through the JAK/PTEN-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunosuppressive, anti-inflammatory and anti-cancer properties of this compound: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 16. benchchem.com [benchchem.com]

- 17. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 23. phytopharmajournal.com [phytopharmajournal.com]

- 24. researchgate.net [researchgate.net]

- 25. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 26. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Triptolide-Induced Apoptosis in Leukemia Cells: A Technical Guide

Executive Summary: Triptolide, a diterpenoid triepoxide isolated from the traditional Chinese herb Tripterygium wilfordii, has demonstrated potent anti-neoplastic activity across a spectrum of cancers, including hematological malignancies.[1][2][3] This document provides a comprehensive technical overview of the mechanisms by which this compound induces apoptosis in leukemia cells, intended for researchers, scientists, and professionals in drug development. It details the key signaling pathways involved, summarizes quantitative efficacy data, and provides standardized protocols for relevant experimental assays. The primary mechanisms of action include the activation of the intrinsic mitochondrial apoptosis pathway, modulation of the p53 and MDM2 signaling axis, and inhibition of the pro-survival NF-κB pathway.[4][5][6]

Efficacy of this compound in Leukemia Cell Lines

This compound exhibits significant cytotoxicity against a wide array of leukemia cell lines, often at low nanomolar concentrations. Its efficacy is observed in acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic myelogenous leukemia (CML).[1][7][8]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound consistently demonstrates low IC50 values across various leukemia cell lines.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (nM) | Incubation Time (h) | Citation |

|---|---|---|---|---|

| MV-4-11 | AML | < 15 | 48 | [9] |

| THP-1 | AML | < 15 | 48 | [9] |

| KG1 | AML | 8 ± 0.7 | 48 | [10] |

| Kasumi1 | AML | 7.2 ± 0.6 | 48 | [10] |

| HL-60 | AML | 10 ± 2 | 48 | [10] |

| OCI-AML3 | AML | ~30 | 24 | [5] |

| EU-1 | ALL (MDM2-overexpressing) | 47 - 73 | Not Specified | [7] |

| Molt-4 | T-ALL | 15.25 | 24 | [4][11] |

| Jurkat | T-ALL | 24.68 | 24 |[4][11] |

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a dose- and time-dependent manner. Annexin V/PI staining is a standard method to quantify apoptotic cells.

Table 2: this compound-Induced Apoptosis in AML Cell Lines

| Cell Line | This compound Conc. (nM) | Apoptosis Rate (%) | Incubation Time (h) | Citation |

|---|---|---|---|---|

| MV-4-11 | 5 | 4.44 | 48 | [9][12] |

| 10 | 7.56 | 48 | [9][12] | |

| 20 | 54.70 | 48 | [9][12] | |

| 50 | 98.07 | 48 | [9][12] | |

| THP-1 | 5 | 2.37 | 48 | [9][12] |

| 10 | 7.52 | 48 | [9][12] | |

| 20 | 43.02 | 48 | [9][12] | |

| 50 | 79.38 | 48 | [9][12] | |

| Primary AML Blasts | 40 | 36.37 (mean) | 24 | [13] |

| | 40 | 54.53 (mean) | 36 |[13] |

Molecular Mechanisms of this compound-Induced Apoptosis

This compound's pro-apoptotic effects are multifactorial, targeting several key regulatory nodes in cell survival and death pathways.

Intrinsic (Mitochondrial) Pathway Activation

The mitochondrial pathway is a critical route for this compound-induced apoptosis in leukemia cells.[1][14] this compound perturbs the balance of pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).

Key events include:

-

Downregulation of IAPs: this compound significantly decreases the levels of X-linked inhibitor of apoptosis protein (XIAP), a potent cellular caspase inhibitor.[1][3][14] Overexpression of XIAP has been shown to attenuate this compound-induced cell death.[1][5]

-

Modulation of Bcl-2 Family Proteins: It decreases the expression of the anti-apoptotic protein Mcl-1, while levels of Bcl-2 and Bcl-xL often remain unchanged.[1][14] In some p53-deficient cells, this compound can induce caspase-mediated cleavage of Bcl-2 into a truncated, pro-apoptotic fragment.[15]

-

Mitochondrial Dysregulation: These changes lead to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytosol.[1][14]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[1][14][16] This caspase-dependent cell death is confirmed by the cleavage of substrates like PARP.[2]

Caption: this compound triggers the mitochondrial apoptosis pathway.

Modulation of the MDM2-p53 Axis

In leukemia cells with wild-type p53, particularly a subset of ALL, this compound targets the MDM2 oncoprotein.[6][7][17]

-

MDM2 Inhibition: this compound potently downregulates MDM2 expression at the transcriptional level by suppressing its mRNA synthesis.[6][7][18]

-

p53 Accumulation: As MDM2 is a primary E3 ubiquitin ligase that targets p53 for degradation, its inhibition leads to the accumulation and stabilization of the p53 protein.[7][18]

-

p53-Independent Apoptosis: Interestingly, in some ALL contexts, the accumulated p53 does not activate its canonical cell cycle arrest targets like p21.[6][7] Instead, apoptosis proceeds through a p53-independent mechanism, potentially driven by the enhanced inhibition of XIAP, which is also a translational target of MDM2.[6][7]

-

Sensitization to TRAIL: In AML, this compound-induced p53 activation can increase the expression of Death Receptor 5 (DR5).[19][20] This upregulation of DR5 on the cell surface sensitizes leukemia cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL).[19][20]

Caption: this compound inhibits MDM2, affecting p53, XIAP, and DR5.

Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many leukemias.[4][16]

-

Inhibition of Translocation: this compound inhibits the translocation of the active NF-κB p65 subunit from the cytoplasm to the nucleus in T-cell lymphocytic leukemia cells.[4][11]

-

Reduced Phosphorylation: It also down-regulates the level of phosphorylated (active) p65 in the nucleus in a dose-dependent manner.[4]

-

Pro-Apoptotic Consequence: By inhibiting the NF-κB survival pathway, this compound lowers the apoptotic threshold of leukemia cells, contributing to its cytotoxic effects.[5][16]

Caption: this compound blocks NF-κB nuclear translocation.

Key Experimental Protocols

The following are standardized protocols for assays commonly used to evaluate the effects of this compound on leukemia cells.

Cell Viability Assay

This protocol assesses the effect of this compound on cell proliferation and viability.[21]

-

Objective: To determine the IC50 of this compound.

-

Principle: Colorimetric assays like MTT or WST measure the metabolic activity of viable cells.

-

Procedure:

-

Cell Seeding: Seed leukemia cells (e.g., 1 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, including vehicle-only controls (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

Reagent Addition: Add the assay reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

-

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

-

Procedure:

-

Cell Treatment: Culture and treat cells with the desired concentrations of this compound for a specific duration (e.g., 24 hours). Include positive and negative controls.

-

Harvesting: Collect suspension cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorochrome) and PI staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add additional binding buffer and analyze the samples by flow cytometry within one hour. Differentiate cell populations based on fluorescence signals (Annexin V-/PI- are viable; Annexin V+/PI- are early apoptotic; Annexin V+/PI+ are late apoptotic/necrotic).

-

Caption: Workflow for quantifying apoptosis via flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic pathways.

-

Objective: To measure the levels of proteins such as XIAP, Mcl-1, cleaved caspase-3, and PARP.

-

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse them using RIPA buffer (or similar) containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Conclusion and Future Directions

This compound is a potent natural compound that induces apoptosis in various types of leukemia cells through multiple, interconnected signaling pathways. Its ability to decrease levels of key survival proteins like XIAP and Mcl-1, modulate the MDM2-p53 axis, and inhibit pro-survival NF-κB signaling makes it a promising candidate for anti-leukemic therapy.[1][4][6] The compound's efficacy at nanomolar concentrations highlights its potential, although systemic toxicity remains a challenge that has prompted the development of water-soluble pro-drugs like Minnelide, which are currently in clinical trials.[10][23]

Future research should focus on:

-

Elucidating the full spectrum of this compound's molecular targets in different leukemia subtypes.

-

Investigating synergistic effects when combined with standard-of-care chemotherapeutics or other targeted agents.[19][24]

-

Advancing the clinical development of less toxic derivatives to establish a safe and effective therapeutic window for leukemia patients.[23][25]

References

- 1. This compound induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ashpublications.org [ashpublications.org]

- 4. This compound inhibits the proliferation of cells from lymphocytic leukemic cell lines in association with downregulation of NF-κB activity and miR-16-1* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. This compound inhibits MDM2 and induces apoptosis in acute lymphoblastic leukemia cells through a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ashpublications.org [ashpublications.org]

- 9. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound inhibits the proliferation of cells from lymphocytic leukemic cell lines in association with downregulation of NF-κB activity and miR-16-1* - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]

- 13. This compound induces apoptosis in human leukemia cells through caspase-3-mediated ROCK1 activation and MLC phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound induces Bcl-2 cleavage and mitochondria dependent apoptosis in p53-deficient HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits MDM2 and induces apoptosis in acute lymphoblastic leukemia cells through a p53-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. This compound sensitizes AML cells to TRAIL-induced apoptosis via decrease of XIAP and p53-mediated increase of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound sensitizes AML cells to TRAIL-induced apoptosis via decrease of XIAP and p53-mediated increase of DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. europeanreview.org [europeanreview.org]

- 24. This compound cooperates with chemotherapy to induce apoptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Triptolide and Its Derivatives: A Technical Guide for Researchers

An In-depth exploration into the synthetic strategies, experimental protocols, and biological activities of a potent natural product and its analogues.

Triptolide, a complex diterpenoid triepoxide isolated from the thunder god vine, Tripterygium wilfordii, has garnered significant attention from the scientific community for its potent anti-inflammatory, immunosuppressive, and anticancer properties.[1] Despite its therapeutic potential, the clinical application of this compound has been hampered by its narrow therapeutic window and significant toxicity.[2] This has spurred extensive research into the total synthesis of this compound and the development of derivatives with improved therapeutic indices. This technical guide provides a comprehensive overview of the core synthetic methodologies for this compound and its key derivatives, detailed experimental protocols for seminal synthetic steps, a comparative analysis of their biological activities, and a depiction of the key signaling pathways modulated by these compounds.

Core Synthetic Strategies for the this compound Scaffold

The intricate molecular architecture of this compound, characterized by nine stereocenters, a trans-fused decalin ring system, and three contiguous epoxide rings, presents a formidable challenge for synthetic chemists.[2] Over the years, several elegant and distinct strategies have been developed to construct this complex natural product. These can be broadly categorized based on the starting materials and key bond-forming reactions employed.

Syntheses Commencing from Tetralone Derivatives

The pioneering racemic total synthesis of this compound by Berchtold and coworkers in 1980 utilized a tetralone derivative as a key starting material.[3] This approach established the A and B rings of the this compound core early in the synthetic sequence.

Key Features:

-

A-Ring Construction: An aldol (B89426) condensation reaction is typically used to form the A-ring.[2]

-

Butenolide (D-Ring) Formation: Acid-catalyzed lactonization is a common method for constructing the D-ring.[2]

-

Epoxide Installation: The three contiguous epoxides on the C-ring are often installed in the later stages of the synthesis.[2]

Syntheses Utilizing L-Abietic Acid and L-Dehydroabietic Acid

The use of readily available chiral pool starting materials like L-abietic acid and L-dehydroabietic acid offers an attractive route to enantiomerically pure this compound. Van Tamelen and coworkers reported an asymmetric synthesis of this compound starting from L-dehydroabietic acid.[4]

Key Features:

-

Chiral Starting Material: Leverages the inherent chirality of the natural product starting material to control the stereochemistry of the final product.[4]

-

C-Ring Functionalization: Significant chemical manipulations are required to install the necessary oxygenation and epoxide functionalities on the aromatic C-ring of the starting material.

Diels-Alder Cycloaddition Strategies

Diels-Alder reactions have been employed to construct the A, B, and C rings of the this compound core in a convergent manner. This strategy allows for the rapid assembly of the tricyclic core.

Key Features:

-

Convergent Synthesis: Allows for the independent synthesis of complex fragments that are then joined together.

-

Stereochemical Control: The stereoselectivity of the Diels-Alder reaction can be used to set key stereocenters in the molecule.

Polyene Cyclization Approaches

Inspired by the biosynthesis of terpenes, cationic polyene cyclization reactions have been utilized to construct the trans-decalin A/B-ring system of this compound. The Yang group's enantioselective total synthesis of (-)-triptolide is a landmark example of this strategy.[5][6]

Key Features:

-

Biomimetic Strategy: Mimics the natural pathway for terpene synthesis.[6]

-

Stereoselective Cyclization: Achieves high levels of stereocontrol in the formation of the decalin ring system.[5]

Key this compound Derivatives and Their Synthesis

The quest for this compound analogues with improved pharmacological profiles has led to the synthesis of numerous derivatives. Two of the most notable examples that have progressed to clinical trials are Minnelide and (5R)-5-hydroxythis compound (LLDT-8).

-

Minnelide (PG490-88): A water-soluble prodrug of this compound, developed to overcome the poor solubility and bioavailability of the parent compound.[7] Minnelide is currently in Phase II clinical trials for the treatment of pancreatic cancer.[7]

-

(5R)-5-hydroxythis compound (LLDT-8): A derivative with potent immunosuppressive and anti-inflammatory activities and reduced toxicity compared to this compound.[8] LLDT-8 has completed Phase I clinical trials for the treatment of rheumatoid arthritis.[8]

Quantitative Data Summary

The following tables summarize the cytotoxic activities of this compound and some of its key derivatives against a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | PANC-1 | Pancreatic | 10-50 | [9] |

| MIA PaCa-2 | Pancreatic | 10-50 | [9] | |

| A549 | Lung | 5-20 | [1] | |

| HCT116 | Colon | 2-10 | [10] | |

| SK-OV-3 | Ovarian | 1-5 | ||

| PC-3 | Prostate | 2-10 | [11] | |

| Minnelide | MIA PaCa-2 | Pancreatic | ~25 | [9] |

| S2-013 | Pancreatic | ~20 | ||

| LLDT-8 | 3AO | Ovarian | ~5 | [11] |

| PC-3 | Prostate | ~10 | [11] | |

| K562 | Leukemia | ~20 | [11] |

Experimental Protocols

Detailed experimental procedures for the synthesis of key intermediates and final products are crucial for reproducibility. Below are representative protocols adapted from seminal publications.

Protocol 1: Berchtold's Racemic Total Synthesis of this compound - Key Steps [3]

-

Alkylation of 6-methoxy-1-tetralone (B92454): To a solution of 6-methoxy-1-tetralone in a suitable solvent, a strong base such as sodium hydride is added, followed by the addition of an appropriate alkylating agent to introduce the side chain required for the subsequent cyclization.

-

Aldol Condensation for A-Ring Formation: The resulting keto-ester is treated with a base (e.g., sodium methoxide) in an alcoholic solvent to induce an intramolecular aldol condensation, forming the tricyclic enone core.

-